![molecular formula C14H13ClO B14649027 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene CAS No. 53039-45-5](/img/structure/B14649027.png)
1-Chloro-3-[(4-methoxyphenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-[(4-methoxyphenyl)methyl]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a methoxyphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The chlorine atom can be replaced by a nucleophile, such as an amine or an alkoxide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the methoxy group to a hydroxyl group.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives, depending on the nature of the electrophile or nucleophile used.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-[(4-methoxyphenyl)methyl]benzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene exerts its effects depends on the specific application:
Chemical Reactions: In electrophilic aromatic substitution, the chlorine atom directs incoming electrophiles to the meta position relative to itself due to its electron-withdrawing nature.
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-[(4-methoxyphenyl)methyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-methylbenzene: This compound has a similar structure but lacks the methoxy group, resulting in different chemical reactivity and applications.
3-Chloro-4-methoxyacetophenone: This compound has a similar substitution pattern but includes a carbonyl group, which significantly alters its chemical properties and reactivity.
Uniqueness: The presence of both a chlorine atom and a methoxyphenylmethyl group in this compound imparts unique chemical properties, making it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
53039-45-5 |
|---|---|
Molekularformel |
C14H13ClO |
Molekulargewicht |
232.70 g/mol |
IUPAC-Name |
1-chloro-3-[(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C14H13ClO/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
PZVTVVFABCLDST-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


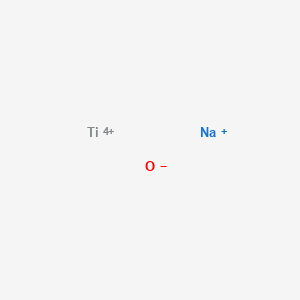

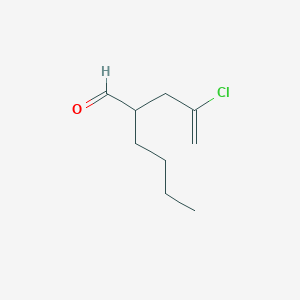
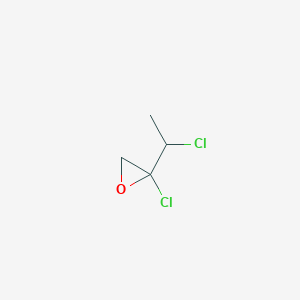
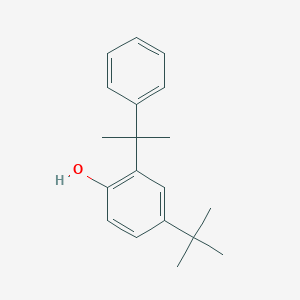
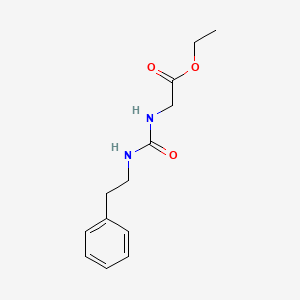
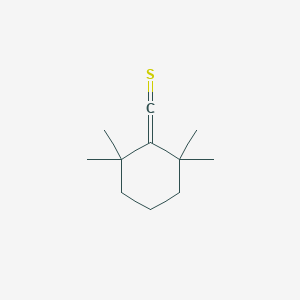
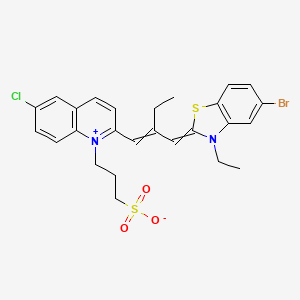
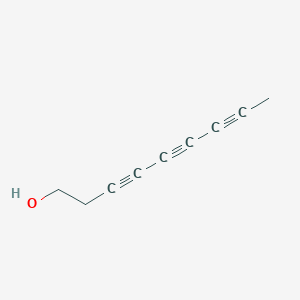
![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
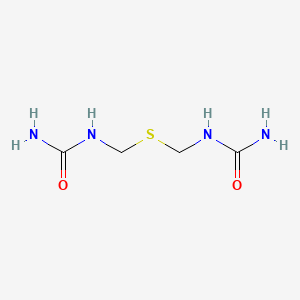
diphenyl-lambda~5~-phosphane](/img/structure/B14649011.png)
![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)
